molecular formula C20H16F2N4O B2780111 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-60-9

2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2780111
CAS No.: 1251619-60-9
M. Wt: 366.372
InChI Key: VQWHVBNIECWFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-pyridazinone family, characterized by a nitrogen-rich heterocyclic core. Its structure features a 3,5-difluorobenzyl group at position 2 and a 3,4-dimethylphenyl substituent at position 4. The triazolo[4,3-b]pyridazinone scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases or receptors. The fluorine atoms and methyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHVBNIECWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic compound with potential biological activities. Its chemical structure includes a triazole and pyridazine moiety, which are known for various pharmacological properties. This article reviews the compound's biological activity based on existing research findings.

  • Molecular Formula : C20H16F2N4O
  • Molecular Weight : 366.372 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole and pyridazine rings are known to interact with enzymes and receptors involved in various pathways, such as:

  • Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit enzymes like phytoene desaturase (PDS), which is crucial in the biosynthesis of carotenoids in plants and has implications in herbicidal activity .
  • Antimicrobial Activity : The presence of fluorinated aromatic groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Antimicrobial Efficacy

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • Compounds structurally related to 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have shown activity against various bacterial strains and fungi .

Herbicidal Activity

In studies focusing on herbicides:

  • The compound has been evaluated for its ability to inhibit PDS, demonstrating effective herbicidal properties at concentrations ranging from 375 to 750 g/ha against several weed species .

Study 1: Herbicidal Activity

A comparative study was conducted on several triazole derivatives for their herbicidal activity. The compound exhibited a broader spectrum of activity against six types of weeds compared to commercial herbicides like diflufenican. The effective concentration range was noted to be between 375-750 g/ha .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, derivatives similar to this compound were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the triazole ring enhanced the antimicrobial potency significantly .

Research Findings Summary Table

PropertyValue/Description
Molecular FormulaC20H16F2N4O
Molecular Weight366.372 g/mol
Purity~95%
SolubilitySoluble in organic solvents
Antimicrobial ActivityEffective against E. coli, S. aureus
Herbicidal ActivityEffective at 375-750 g/ha

Scientific Research Applications

The biological activity of this compound is primarily linked to its unique structural features, particularly the triazole and pyridazine moieties. These structures are known to interact with various biological targets, leading to potential therapeutic effects.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds containing triazole and pyridazine rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
  • Antimicrobial Properties
    • The compound has shown promising results against several bacterial strains. Studies have indicated that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.

Case Studies

  • A study published in a reputable journal highlighted the synthesis and evaluation of derivatives of similar compounds, demonstrating their effectiveness as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes . While this study does not directly involve the compound , it underscores the potential of triazole-containing compounds in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is crucial for optimizing its biological activity:

  • Modifications at the benzyl position have been shown to enhance potency against specific targets.
  • The presence of fluorine atoms has been associated with increased lipophilicity and improved membrane permeability.

Research Findings Overview

Application Area Findings References
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Anti-inflammatory EffectsModulates inflammatory cytokines

Chemical Reactions Analysis

Functionalization at Position 6 with 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl group is incorporated via cross-coupling reactions :

  • Suzuki-Miyaura Coupling : A 6-bromo-triazolo intermediate reacts with 3,4-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 90°C .

  • Buchwald-Hartwig Amination : Alternative aryl amination using Pd₂(dba)₃ and Xantphos with 3,4-dimethylaniline (limited applicability) .

Table 2: Coupling Reactions for Position 6

Reaction TypeReagentConditionsYield (%)Source
Suzuki-Miyaura3,4-dimethylphenylboronic acidPd(PPh₃)₄, 90°C70–82
Buchwald-Hartwig3,4-dimethylanilinePd₂(dba)₃, Xantphos55–65

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group undergoes EAS at the para position to methyl groups under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), though steric effects from methyl substituents reduce reactivity .

Fluorine Reactivity

The 3,5-difluorobenzyl group participates in:

  • Nucleophilic Aromatic Substitution (NAS) : Fluorine atoms are replaced by strong nucleophiles (e.g., –OMe) under Pd catalysis .

  • Hydrolysis : Resistance to hydrolysis under basic conditions due to electron-withdrawing triazolo ring.

Triazolo Ring Stability

The fused triazolo-pyridazinone system remains stable under acidic (pH > 3) and basic (pH < 10) conditions but degrades under prolonged UV exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent at Position 6 Core Heterocycle Key Functional Groups
Target Compound 3,4-Dimethylphenyl Triazolo[4,3-b]pyridazinone 3,5-Difluorobenzyl, Methylphenyl
2-(3,5-Difluorobenzyl)-6-(1-Piperidinylsulfonyl)[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-one Piperidinylsulfonyl Triazolo[4,3-a]pyridine Sulfonyl Group
Compound 17c (Antiproliferative Agent) Methyl-Benzoxazinyloxy Triazolo[4,3-b]pyridazinone 3,5-Difluorobenzyl, Methyl

Key Differences :

  • Core Heterocycle: The target compound’s pyridazinone core (vs.
  • Position 6 Substituents : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar sulfonyl group in , which may improve solubility but reduce membrane permeability.
Physicochemical Properties
Property Target Compound (Inferred) 6-(1-Piperidinylsulfonyl) Analogue Compound 17c
Melting Point ~130–135°C (estimated) Not reported 128–131°C
Lipophilicity (LogP) High (due to methylphenyl) Moderate (sulfonyl group) High (methyl groups)
Solubility Low (nonpolar substituents) Moderate (polar sulfonyl) Low (lipophilic substituents)

The 3,4-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to sulfonyl-containing analogues but improves blood-brain barrier penetration in neurological targets.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

  • Triazolo ring formation : Cyclization of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
  • Aryl group introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach substituents like the 3,4-dimethylphenyl group .
  • Benzylation : Reaction with 3,5-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

Optimization strategies :

  • Catalysts : Use Pd(PPh₃)₄ for coupling reactions to improve efficiency.
  • Temperature : Maintain 80–120°C during cyclization to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Yield improvement : Sequential purification via column chromatography and recrystallization can increase purity and yield from ~40% to >60% .

Example data from analogous syntheses :

StepYield (%)Purity (HPLC, %)Key ConditionsReference
Cyclization43–5093.3–95.9DMF, 100°C, 12 h
Benzylation50–60>95K₂CO₃, THF, RT, 24 h

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR are critical for verifying substituent positions and aromatic proton environments. For example, the 3,5-difluorobenzyl group shows distinct doublets in the ^1H NMR (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) consistency with theoretical mass (e.g., m/z 435.1322 calculated for C₂₃H₁₈F₂N₄O) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolo ring) .
  • HPLC : Assess purity (>95% is typical for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers design in vitro biological assays to evaluate its antiproliferative activity?

  • Cell lines : Use cancer models (e.g., MCF-7, HELA) and non-cancerous controls (e.g., HMEC-1) to assess selectivity .
  • Dosage : Test a range (0.1–100 µM) over 48–72 hours.
  • Endpoint analysis : Coulter counter or MTT assay for cell viability. Include positive controls (e.g., doxorubicin) .
  • Data interpretation : Calculate IC₅₀ values and compare with structural analogs to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. HRMS) during characterization?

  • Step 1 : Reassess purity via HPLC with orthogonal methods (e.g., switching from acetonitrile to methanol in the mobile phase) to detect co-eluting impurities .
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlaps. For example, HMBC can correlate the triazolo ring protons with adjacent carbons .
  • Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation if crystals are obtainable) .

Q. What strategies are effective for improving solubility and stability in biological assays?

  • Solubility enhancement :
  • Use co-solvents (e.g., DMSO ≤0.1% in media) .
  • Synthesize prodrugs (e.g., phosphate esters) for increased hydrophilicity .
    • Stability optimization :
  • Store lyophilized compound at -20°C under argon to prevent hydrolysis .
  • Conduct stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC over 24–48 h .

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME predict logP (target <5), solubility, and CYP450 interactions .
  • Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents with higher binding affinity .
  • Metabolism simulation : Use Schrödinger’s Metabolism Module to identify vulnerable sites for oxidative metabolism and block them with fluorine or methyl groups .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Root cause analysis :
  • Compare HPLC chromatograms to detect impurity shifts.
  • Test for heavy metal contamination (e.g., via ICP-MS) from catalysts .
    • Mitigation :
  • Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Use quality-controlled intermediates (e.g., ≥98% purity by NMR) .

Q. What advanced analytical techniques can elucidate its mechanism of action?

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
  • RNA sequencing : Profile transcriptomic changes in treated vs. untreated cells to map signaling pathways .
  • Metabolomics : Track alterations in ATP, NADH, or glutathione levels to assess metabolic disruption .

Methodological Frameworks

Q. How can a conceptual framework guide the design of SAR studies for this compound?

  • Hypothesis-driven approach : Link structural modifications (e.g., fluorination at specific positions) to hypothesized improvements in target binding .
  • Data integration : Combine computational docking, synthetic feasibility, and in vitro activity to prioritize analogs .

Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?

  • Non-linear regression : Fit sigmoidal curves to calculate IC₅₀ values (95% confidence intervals) .
  • ANOVA with post-hoc tests : Compare efficacy across cell lines and doses, adjusting for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.